

Plazomicin Sulfate Versus Meropenem for Complicated Urinary Tract Infections: A Comparative Guide

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Compound of Interest

Compound Name: *Plazomicin Sulfate*

Cat. No.: *B1430804*

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This guide provides a detailed comparison of **Plazomicin Sulfate** and meropenem for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis. The information is targeted towards researchers, scientists, and drug development professionals, offering an objective analysis based on clinical trial data.

Executive Summary

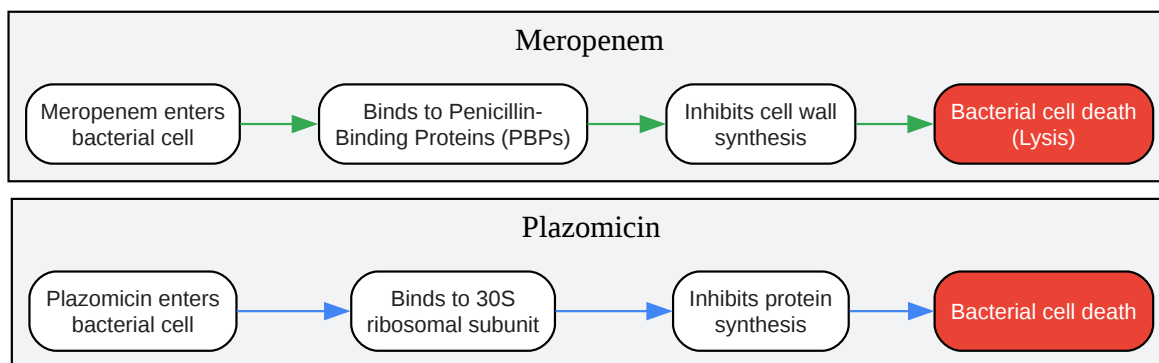
Plazomicin, a next-generation aminoglycoside, has demonstrated noninferiority to meropenem, a broad-spectrum carbapenem antibiotic, in the treatment of cUTIs caused by Enterobacteriaceae.[1] The pivotal phase III clinical trial, EPIC (Evaluating Plazomicin in cUTI), showed that once-daily intravenous plazomicin was comparable to meropenem administered every 8 hours.[1][2] Notably, at the test-of-cure visit, plazomicin showed a statistically significant higher composite cure rate and microbiological eradication rate compared to meropenem.[2][3] Plazomicin is designed to evade many of the enzymes that confer resistance to older aminoglycosides.[4][5]

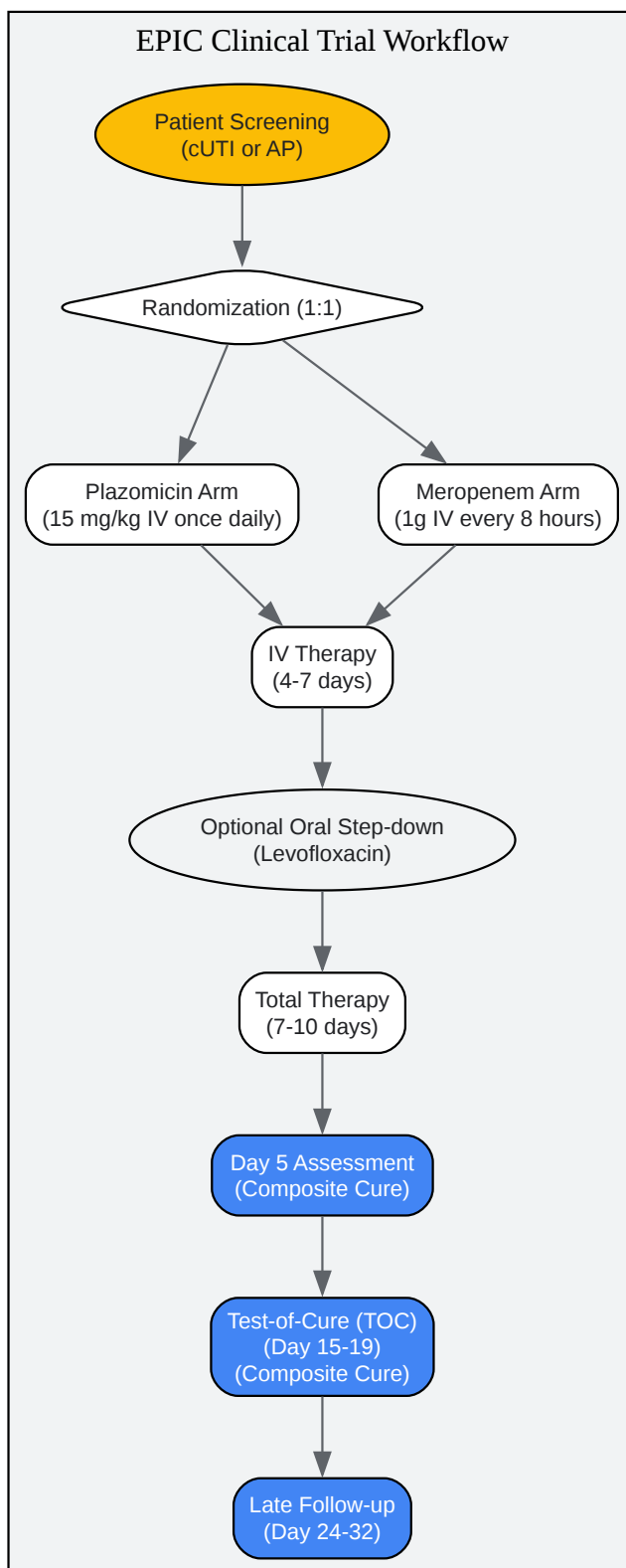
Mechanism of Action

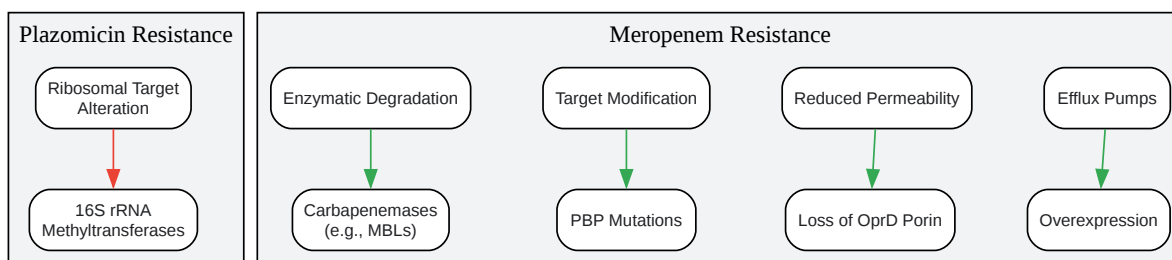
Plazomicin: As an aminoglycoside, plazomicin inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and ultimately bacterial cell death.[4][6][7] Its chemical structure is a semi-synthetic derivative of sisomicin, modified to

be a poor substrate for most aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance.^{[4][5]}

Meropenem: Meropenem belongs to the carbapenem class of beta-lactam antibiotics. It disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).^{[8][9][10]} This inhibition of cell wall synthesis leads to cell lysis and death.^[9] Meropenem is stable against hydrolysis by many beta-lactamases.^{[10][11]}







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